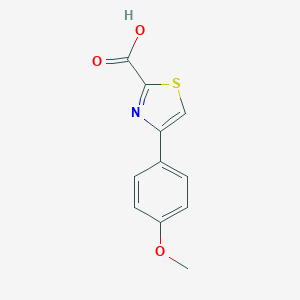

4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid

Description

Properties

IUPAC Name |

4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3S/c1-15-8-4-2-7(3-5-8)9-6-16-10(12-9)11(13)14/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYQVZIBTYDJJHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70564528 | |

| Record name | 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123971-42-6 | |

| Record name | 4-(4-Methoxyphenyl)-2-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123971-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid, a molecule of interest in medicinal chemistry. This document details the synthetic pathway, experimental protocols, and comprehensive characterization data. Additionally, it explores the potential biological relevance of this compound through its interaction with cellular signaling pathways.

Synthesis

The synthesis of this compound is achieved through a two-step process commencing with the well-established Hantzsch thiazole synthesis to form an ester precursor, followed by hydrolysis to yield the final carboxylic acid.

Synthesis of Ethyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate (Ester Precursor)

The initial step involves the cyclocondensation reaction between ethyl bromopyruvate and 4-methoxythiobenzamide. This reaction follows the general mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol:

A solution of 4-methoxythiobenzamide (1 equivalent) in a suitable solvent such as ethanol is reacted with ethyl bromopyruvate (1 equivalent). The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product, ethyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate, can be isolated by removing the solvent under reduced pressure and purified by recrystallization or column chromatography.

Hydrolysis to this compound

The synthesized ethyl ester is then hydrolyzed to the target carboxylic acid. This is a standard saponification reaction.

Experimental Protocol:

Ethyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate is dissolved in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The mixture is heated under reflux until the hydrolysis is complete, as indicated by TLC. After cooling, the reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Characterization

Comprehensive characterization of this compound is crucial to confirm its identity and purity. The following tables summarize the expected and observed analytical data.

Physical and Spectroscopic Data

| Property | Description |

| Molecular Formula | C₁₁H₉NO₃S |

| Molecular Weight | 235.26 g/mol |

| Appearance | Solid |

| Melting Point | 195-199 °C[1] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0-13.0 | broad s | 1H | Carboxylic acid (-COOH) |

| ~7.8-8.0 | d | 2H | Aromatic protons (ortho to -OCH₃) |

| ~7.4-7.6 | s | 1H | Thiazole proton (C5-H) |

| ~6.9-7.1 | d | 2H | Aromatic protons (meta to -OCH₃) |

| ~3.8 | s | 3H | Methoxy protons (-OCH₃) |

Note: Expected chemical shifts are based on typical values for similar structures and may vary depending on the solvent and instrument used.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165-175 | Carboxylic acid carbon (-COOH) |

| ~160-165 | Thiazole carbon (C2) |

| ~158-162 | Aromatic carbon (-C-OCH₃) |

| ~145-150 | Thiazole carbon (C4) |

| ~128-132 | Aromatic carbons (ortho to -OCH₃) |

| ~125-128 | Aromatic carbon (ipso) |

| ~118-122 | Thiazole carbon (C5) |

| ~113-116 | Aromatic carbons (meta to -OCH₃) |

| ~55 | Methoxy carbon (-OCH₃) |

Note: Expected chemical shifts are based on typical values for similar structures and may vary depending on the solvent and instrument used.

FTIR (Fourier-Transform Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 2500-3300 (broad) | O-H stretch of carboxylic acid |

| 1680-1710 (strong) | C=O stretch of carboxylic acid |

| ~1600, ~1500, ~1450 | C=C and C=N stretching in aromatic and thiazole rings |

| 1200-1300 | C-O stretch of carboxylic acid and ether |

Note: Expected peak positions are approximate.

Mass Spectrometry Data

| m/z | Assignment |

| 235.03 | [M]⁺ (Molecular ion) |

| 191 | [M - CO₂]⁺ |

| 135 | [4-methoxyphenyl]⁺ |

Note: Fragmentation patterns are predicted based on the structure.

Experimental Workflows and Signaling Pathways

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound.

Potential Signaling Pathway: Tubulin Polymerization Inhibition

Thiazole derivatives have been identified as inhibitors of tubulin polymerization, a critical process in cell division.[2][3] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis, making them promising candidates for anticancer drug development.[2] The proposed mechanism involves the binding of the thiazole derivative to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[4]

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed protocols and compiled data serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating further investigation into the therapeutic potential of this and related compounds.

References

- 1. 4-噻唑羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid: A Technical Overview

A comprehensive search of available scientific literature and chemical databases did not yield a complete set of experimental spectroscopic data (NMR, IR, Mass Spectrometry) specifically for 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid. The data presented in publicly accessible resources pertains to structurally similar but distinct molecules, such as esters or isomers with different substitution patterns. Therefore, a detailed technical guide with experimental data for the specified compound cannot be provided at this time.

For researchers, scientists, and drug development professionals, access to accurate spectroscopic data is critical for structure verification, purity assessment, and quality control. The absence of this data for this compound in the searched repositories highlights a potential gap in the documented chemical literature.

To facilitate future research and provide a foundational framework, this document outlines the general experimental protocols and a conceptual workflow for the spectroscopic analysis of a novel or uncharacterized compound of this nature.

Experimental Protocols

Below are detailed methodologies that would typically be employed to acquire the spectroscopic data for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance series or equivalent, operating at a proton frequency of 400 MHz or higher.

-

Sample Preparation: Approximately 5-10 mg of the purified compound would be dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is crucial and depends on the solubility of the compound and the need to observe exchangeable protons (like the carboxylic acid proton). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

¹H NMR Spectroscopy: Proton NMR spectra would be acquired to identify the number of unique proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration values (proton count). Key expected signals would include those for the methoxy group protons, the aromatic protons on the phenyl and thiazole rings, and the acidic proton of the carboxylic acid.

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra, often proton-decoupled, would be recorded to determine the number of unique carbon environments. Expected signals would correspond to the methoxy carbon, aromatic carbons, thiazole ring carbons, and the carboxyl carbon.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used, where a small amount of the solid is pressed against a crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

-

Data Acquisition: The spectrum would be recorded over the mid-infrared range (typically 4000-400 cm⁻¹). Key characteristic absorption bands to look for would include:

-

A broad O-H stretch from the carboxylic acid (around 3300-2500 cm⁻¹).

-

A strong C=O stretch from the carboxylic acid (around 1700 cm⁻¹).

-

C-H stretches from the aromatic rings and methoxy group (around 3100-2850 cm⁻¹).

-

C=C and C=N stretches from the aromatic and thiazole rings (in the 1600-1400 cm⁻¹ region).

-

A C-O stretch from the methoxy group (around 1250 cm⁻¹).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: A mass spectrometer, such as one employing Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), often coupled with a high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap.

-

Sample Preparation: A dilute solution of the sample would be prepared in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source.

-

Data Acquisition: The mass spectrum would be acquired in both positive and negative ion modes. The primary goal would be to observe the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) to confirm the molecular weight of the compound (C₁₁H₉NO₃S, Exact Mass: 235.03 g/mol ). High-resolution mass spectrometry would provide the exact mass, allowing for the determination of the molecular formula. Fragmentation patterns (MS/MS) could also be analyzed to provide further structural information.

Conceptual Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a synthesized chemical compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

In-depth Technical Guide on the Crystal Structure of 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic Acid and a Representative Analog

Disclaimer: As of December 2025, a comprehensive search of publicly available crystallographic databases and peer-reviewed literature did not yield a complete single-crystal X-ray diffraction dataset for 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid. Therefore, this guide will provide a detailed overview of the synthesis and expected structural characteristics of the target compound, and will present a complete crystallographic analysis of a closely related analog, ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate , to serve as a representative example for data presentation and analysis as requested.

Introduction to this compound

Thiazole derivatives are a significant class of heterocyclic compounds that are of great interest to researchers in medicinal chemistry and materials science. The thiazole ring is a key structural motif in numerous biologically active molecules, exhibiting a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties. The title compound, this compound, incorporates a methoxyphenyl group, which is a common feature in many pharmacologically active agents, and a carboxylic acid group, which can participate in various biological interactions and serve as a handle for further chemical modifications. Understanding the three-dimensional arrangement of atoms in this molecule through single-crystal X-ray diffraction is crucial for structure-activity relationship (SAR) studies and for the rational design of new therapeutic agents.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of thiazole derivatives is the Hantzsch thiazole synthesis.[1][2][3] This method typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of the title compound, a plausible synthetic route is outlined below.

Materials:

-

2-Bromo-1-(4-methoxyphenyl)ethan-1-one

-

Thiooxamic acid

-

Ethanol

-

Sodium bicarbonate

Procedure:

-

A solution of 2-bromo-1-(4-methoxyphenyl)ethan-1-one (1 mmol) in ethanol (20 mL) is prepared in a round-bottom flask.

-

To this solution, thiooxamic acid (1 mmol) is added, and the mixture is stirred.

-

The reaction mixture is heated to reflux for 4-6 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting residue is dissolved in water and neutralized with a saturated solution of sodium bicarbonate.

-

The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield the crude product.

-

The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain pure this compound.

Single Crystal Growth

Obtaining single crystals of sufficient quality is a prerequisite for X-ray diffraction analysis.

Procedure:

-

The purified compound is dissolved in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture thereof).

-

The solution is filtered while hot to remove any insoluble impurities.

-

The clear solution is allowed to cool down slowly to room temperature.

-

The container is then loosely covered and left undisturbed in a vibration-free environment.

-

Slow evaporation of the solvent over several days to weeks is expected to yield single crystals suitable for X-ray diffraction.

Crystallographic Data for a Representative Analog: Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate

The following tables summarize the crystallographic data for ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate, a compound with structural similarities to the target molecule.[4]

Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₁₃H₁₂BrNO₄ |

| Formula Weight | 326.15 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.828(2) |

| b (Å) | 7.1335(9) |

| c (Å) | 25.119(2) |

| α (°) | 90 |

| β (°) | 100.066(11) |

| γ (°) | 90 |

| Volume (ų) | 2616.1(6) |

| Z | 8 |

| Calculated Density (g/cm³) | 1.655 |

| Absorption Coefficient (mm⁻¹) | 3.152 |

| F(000) | 1312 |

Mandatory Visualizations

Experimental Workflow for Synthesis and Crystallization

Caption: A generalized workflow for the synthesis and crystallization of thiazole derivatives.

Workflow for Single-Crystal X-ray Diffraction

Caption: A schematic of the single-crystal X-ray diffraction process.

Conclusion

While the specific crystal structure of this compound is not yet publicly documented, this guide provides a framework for its synthesis and crystallographic analysis. The detailed crystallographic data of the representative analog, ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate, illustrates the type of quantitative information that can be obtained from single-crystal X-ray diffraction. Such data is invaluable for understanding the molecular geometry, intermolecular interactions, and solid-state packing of these compounds, which in turn can guide the development of new materials and therapeutic agents. Further research to obtain and analyze the crystal structure of the title compound is highly encouraged to fully elucidate its structural and functional properties.

References

Chemical properties of 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid. While direct experimental data for this specific molecule is limited in publicly available literature, this document compiles information from closely related analogs to infer its characteristics and potential applications. The guide is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug discovery by providing a foundation for future investigation of this compound.

Chemical Properties

Table 1: Physicochemical Properties of a Related Isomer: 2-(4-Methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁NO₃S | [1] |

| Molecular Weight | 249.29 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | ≥97% | [1] |

| InChI Key | HWHHZTHVYFDJNK-UHFFFAOYSA-N | [1] |

| CAS Number | 54001-16-0 | [1] |

Synthesis and Experimental Protocols

A plausible synthetic route for this compound is the Hantzsch thiazole synthesis. This method involves the condensation of a thioamide with an α-haloketone. For the target molecule, the synthesis would likely proceed via the reaction of 2-bromo-1-(4-methoxyphenyl)ethan-1-one with oxalamide followed by hydrolysis.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

-

Synthesis of Ethyl 2-amino-4-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate:

-

To a solution of 2-bromo-1-(4-methoxyphenyl)ethan-1-one (1 equivalent) in ethanol, add ethyl 2-amino-2-thioxoacetate (1 equivalent).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the intermediate ester.

-

-

Hydrolysis to this compound:

-

Dissolve the synthesized ester in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2M NaOH).

-

Stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4.

-

Collect the precipitated carboxylic acid by filtration, wash with cold water to remove inorganic salts, and dry.

-

Further purification can be achieved by recrystallization.

-

Spectroscopic Data (Predicted)

Specific spectroscopic data for this compound is not available. However, based on the analysis of related structures, the following characteristic signals can be anticipated:

-

¹H NMR: Aromatic protons of the methoxyphenyl group would appear as doublets in the range of δ 7.0-8.0 ppm. The methoxy group protons would be a singlet around δ 3.8-4.0 ppm. The thiazole proton would likely be a singlet in the aromatic region. The carboxylic acid proton would be a broad singlet at a downfield chemical shift (δ > 10 ppm).

-

¹³C NMR: Signals for the aromatic carbons, the thiazole ring carbons, the carboxylic acid carbonyl carbon (around 160-170 ppm), and the methoxy carbon (around 55 ppm) would be expected.

-

FT-IR: Characteristic absorption bands would include O-H stretching of the carboxylic acid (broad, ~2500-3300 cm⁻¹), C=O stretching of the carboxylic acid (~1700 cm⁻¹), C=N and C=C stretching of the thiazole and aromatic rings (~1400-1600 cm⁻¹), and C-O stretching of the methoxy group (~1250 cm⁻¹).[2]

-

Mass Spectrometry: The molecular ion peak [M]+ would be observed at an m/z corresponding to the molecular weight of the compound.

Potential Biological Activity and Signaling Pathways

Thiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3]

Anticancer Activity

Many thiazole-containing compounds have demonstrated potent anticancer activity.[4][5] A notable mechanism of action for some 2-arylthiazole derivatives is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[5] While the specific activity of this compound has not been reported, its structural similarity to known tubulin inhibitors suggests it may possess similar cytotoxic effects against cancer cell lines.

References

- 1. 2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. library.dmed.org.ua [library.dmed.org.ua]

- 4. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

The Biological Versatility of 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the significant biological activities of derivatives of 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylic acid. The core structure, featuring a thiazole ring linked to a methoxyphenyl group, serves as a privileged scaffold in medicinal chemistry, leading to the development of potent anticancer and antimicrobial agents. While extensive research has focused on the diverse derivatives, it is noteworthy that the biological activity of the parent carboxylic acid is not extensively documented in current literature, suggesting its primary role as a key synthetic intermediate. This guide will focus on the synthesis, biological evaluation, and mechanisms of action of the prominent amide and ester derivatives of this scaffold.

Synthesis of this compound Derivatives

The synthesis of these derivatives typically follows a multi-step reaction pathway. A common route involves the Hantzsch thiazole synthesis, where a substituted thioamide reacts with an α-haloketone. For the core scaffold, this often begins with the reaction of 4-methoxythiobenzamide with an appropriate 2-halo-3-oxobutanoate to yield the thiazole ester, which can then be hydrolyzed to the carboxylic acid. Subsequent derivatization to amides or other esters is achieved through standard coupling reactions.

A general synthetic approach involves reacting L-cysteine with appropriately substituted benzonitriles to form (4R)-2-(substituted phenyl)-4,5-dihydro-thiazole-4-carboxylic acids. These intermediates can then be converted to the corresponding amides using coupling reagents like EDCI/HOBt. Dehydrogenation of the thiazoline ring to a thiazole can be achieved using reagents like BrCCl3/DBU.[1]

Anticancer Activity

Derivatives of 4-(4-methoxyphenyl)-1,3-thiazole have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a critical process for cell division.

Mechanism of Action: Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. Several 4-(4-methoxyphenyl)-1,3-thiazole derivatives have been shown to bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.

Figure 1: Mechanism of tubulin polymerization inhibition.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative this compound derivatives against various cancer cell lines.

| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| 8f | 4-Substituted Methoxybenzoyl-aryl-thiazole | Melanoma (SK-MEL-28) | 0.021 | [1] |

| Prostate (PC-3) | 0.035 | [1] | ||

| Prostate (DU-145) | 0.042 | [1] | ||

| Melanoma (M14) | 0.071 | [1] | ||

| ATCAA-1 | 2-Aryl-thiazolidine-4-carboxylic acid amide | Leukemia (CCRF-CEM) | 0.124 | [2] |

| Non-Small Cell Lung Cancer (NCI-H522) | 3.81 | [2] | ||

| Compound 4c | Thiazole derivative | Breast (MCF-7) | 2.57 | [3] |

| Liver (HepG2) | 7.26 | [3] | ||

| [3-allyl-4-(4¹- methoxyphenyl)-3H-thiazole-2-ylidene]-(3²-trifluoromethylphenyl)amine hydrobromide | Thiazole derivative | Leukemia (HL-60) | 7.5 µg/mL | [4] |

| Leukemia (Jurkat) | 8.9 µg/mL | [4] |

Antimicrobial Activity

In addition to their anticancer properties, derivatives of 4-(4-methoxyphenyl)-1,3-thiazole exhibit promising antimicrobial activity against a spectrum of pathogenic bacteria and fungi. The mechanism of action in microbes is still under investigation but may involve the inhibition of essential enzymes or disruption of cell membrane integrity.

Quantitative Antimicrobial Data

The antimicrobial efficacy of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and, for bactericidal compounds, the Minimum Bactericidal Concentration (MBC). The Kirby-Bauer disk diffusion assay is also commonly used for initial screening, where the diameter of the zone of inhibition indicates the extent of antimicrobial activity.

| Compound ID | Derivative Type | Microbial Strain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| Compound 3 | Heteroaryl(aryl) thiazole | E. coli | 230-700 | - | [5] |

| S. aureus (MRSA) | 230-700 | - | [5] | ||

| P. aeruginosa | 230-700 | - | [5] | ||

| Compound 9 | Heteroaryl(aryl) thiazole | C. albicans | 60-230 | - | [5] |

| Thiazole derivative 12 | 4-hydroxyphenyl-1,3-thiazole | S. aureus | 125-150 | - | [6] |

| E. coli | 125-150 | - | [6] | ||

| A. niger | 125-150 | - | [6] |

Experimental Protocols

Detailed and standardized protocols are crucial for the reliable evaluation of the biological activity of these compounds.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Figure 2: Workflow for the MTT cytotoxicity assay.

Protocol Steps:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[7]

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48 to 72 hours.[7]

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[7]

-

Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[7]

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol Steps:

-

Preparation of Antimicrobial Agent Dilutions: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[8][9]

-

Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum suspension adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).[9]

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.[8]

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria) for 18-24 hours.[9]

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[8]

Antimicrobial Activity: Agar Disk Diffusion (Kirby-Bauer) Method

This method is used to assess the susceptibility of bacteria to antimicrobial agents.

Figure 3: Workflow for the Agar Disk Diffusion assay.

Protocol Steps:

-

Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.[1][2]

-

Agar Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacteria.[1][2]

-

Disk Placement: Aseptically place paper disks impregnated with a known concentration of the test compound onto the surface of the agar.[2][10]

-

Incubation: Invert the plates and incubate them for 16-18 hours at 35-37°C.[1][10]

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone around each disk where bacterial growth has been inhibited. The size of this zone is proportional to the susceptibility of the bacteria to the compound.[2]

Conclusion

Derivatives of this compound represent a promising class of compounds with significant potential in the development of new anticancer and antimicrobial therapies. Their activity as tubulin polymerization inhibitors highlights a clear mechanism for their cytotoxic effects. Further research is warranted to explore the full therapeutic potential of these derivatives, including in vivo efficacy studies and further elucidation of their antimicrobial mechanisms of action. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship studies, which will be crucial for optimizing the potency and selectivity of future drug candidates.

References

- 1. hardydiagnostics.com [hardydiagnostics.com]

- 2. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 3. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Frontiers | A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans [frontiersin.org]

- 6. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 9. researchgate.net [researchgate.net]

- 10. asm.org [asm.org]

In Vitro Anticancer Activity of 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazole derivatives represent a significant class of heterocyclic compounds exhibiting a wide spectrum of pharmacological activities, including potent anticancer effects. This technical guide focuses on the in vitro anticancer potential of a specific analogue, 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid. While direct experimental data for this exact compound is limited in publicly available literature, this document consolidates information from closely related 4-methoxyphenyl-thiazole analogues to provide a comprehensive overview of its likely synthesis, biological evaluation protocols, and potential mechanisms of action. The primary proposed mechanisms include the inhibition of tubulin polymerization and the modulation of key signaling kinases such as EGFR and VEGFR-2. This guide aims to serve as a valuable resource for researchers investigating novel thiazole-based anticancer agents.

Introduction

The thiazole ring is a core scaffold in numerous clinically approved drugs and a subject of intense research in medicinal chemistry due to its diverse biological activities. Thiazole-containing compounds have demonstrated efficacy as anticancer agents by targeting various cellular processes, including cell division, signaling pathways, and angiogenesis. The presence of a 4-methoxyphenyl substituent is a common feature in many biologically active molecules, often contributing to enhanced potency and favorable pharmacokinetic properties. This guide provides a detailed examination of the potential in vitro anticancer activity of this compound, drawing upon data from structurally similar compounds.

Synthesis

A probable synthetic route for this compound involves a two-step process starting with the Hantzsch thiazole synthesis, followed by hydrolysis of the resulting ester.

Step 1: Hantzsch Thiazole Synthesis of Ethyl 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylate

The Hantzsch synthesis is a classic method for the formation of a thiazole ring from an α-haloketone and a thioamide.

-

Reaction:

-

Reactants: 2-bromo-1-(4-methoxyphenyl)ethan-1-one and ethyl 2-thioxoacetate.

-

Solvent: A polar solvent such as ethanol or a mixture of ethanol and water.

-

Conditions: The reaction is typically carried out at reflux temperature for several hours.

-

-

General Protocol:

-

Dissolve 2-bromo-1-(4-methoxyphenyl)ethan-1-one (1 equivalent) in ethanol.

-

Add ethyl 2-thioxoacetate (1 equivalent) to the solution.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water to precipitate the crude product.

-

Filter the solid, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization or column chromatography to yield ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate.

-

Step 2: Hydrolysis to this compound

The final step is the hydrolysis of the ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions.

-

Reaction:

-

Reactant: Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate.

-

Reagents: A strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide).

-

Solvent: A mixture of water and a co-solvent like ethanol or dioxane.

-

-

General Protocol (Acidic Hydrolysis):

-

Suspend ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate in a mixture of ethanol and concentrated hydrochloric acid.

-

Reflux the mixture for 2-4 hours.

-

Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the carboxylic acid.

-

Filter the solid, wash with water, and dry to obtain this compound.

-

In Vitro Anticancer Activity: Data from Analogues

Due to the limited availability of specific data for this compound, the following tables summarize the in vitro anticancer activity of closely related thiazole derivatives bearing a 4-methoxyphenyl or similar moiety. This data provides a strong indication of the potential efficacy of the target compound.

Table 1: Cytotoxic Activity of 4-Methoxyphenyl Thiazole Analogues Against Various Cancer Cell Lines

| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Reference |

| 4-(3,4,5-trimethoxyphenyl)thiazole derivative (5c) | HepG2 (Liver) | 4.50 ± 0.2 | [1] |

| 4-(3,4,5-trimethoxyphenyl)thiazole derivative (7c) | MCF-7 (Breast) | 6.44 ± 0.3 | [1] |

| 4-(3,4,5-trimethoxyphenyl)thiazole derivative (9a) | HCT116 (Colon) | 5.29 ± 0.3 | [1] |

| Thiazolyl-pyrazoline derivative (10b) | A549 (Lung) | 4.2 | [2] |

| Thiazolyl-pyrazoline derivative (10d) | H441 (Lung) | 3.8 | [2] |

| [3-allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(3-trifluoromethylphenyl)amine | HL-60 (Leukemia) | 7.5 µg/mL | [3] |

| [3-allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(3-trifluoromethylphenyl)amine | Jurkat (Leukemia) | 8.9 µg/mL | [3] |

Table 2: Inhibitory Activity of Thiazole Analogues on Key Cellular Targets

| Compound/Analogue | Target | IC50 (nM) | Reference |

| Thiazolyl-pyrazoline derivative (10b) | EGFR | 40.7 ± 1.0 | [4] |

| Thiazolyl-pyrazoline derivative (10b) | VEGFR-2 | 78.4 ± 1.5 | [4] |

| Thiazolyl-pyrazoline derivative (10d) | EGFR | 32.5 ± 2.2 | [4] |

| Thiazolyl-pyrazoline derivative (10d) | VEGFR-2 | 43.0 ± 2.4 | [4] |

| 4-(3,4,5-trimethoxyphenyl)thiazole derivative (7c) | Tubulin Polymerization | 2.00 ± 0.12 (µM) | [1] |

| 4-(3,4,5-trimethoxyphenyl)thiazole derivative (9a) | Tubulin Polymerization | 2.38 ± 0.14 (µM) | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the in vitro anticancer activity of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound on cancer cells.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore (FITC), is used to detect exposed PS. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

-

Protocol:

-

Cell Treatment: Treat cells with the compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

-

Cell Cycle Analysis

This assay determines the effect of the compound on cell cycle progression.

-

Principle: The DNA content of cells varies depending on their phase in the cell cycle (G0/G1, S, G2/M). A fluorescent dye that stoichiometrically binds to DNA, such as Propidium Iodide (PI), is used to stain the cells. The fluorescence intensity is then measured by flow cytometry.

-

Protocol:

-

Cell Treatment: Treat cells with the compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Potential Mechanisms of Action and Signaling Pathways

Based on the activity of structurally related compounds, this compound is likely to exert its anticancer effects through one or more of the following mechanisms:

Inhibition of Tubulin Polymerization

Many thiazole-containing compounds are known to interfere with microtubule dynamics, which are crucial for cell division.

-

Mechanism: The compound may bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network leads to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis.

Inhibition of Receptor Tyrosine Kinases (EGFR/VEGFR-2)

The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are key drivers of tumor growth, proliferation, and angiogenesis.

-

Mechanism: The compound may act as an ATP-competitive inhibitor, binding to the kinase domain of EGFR and/or VEGFR-2. This inhibition would block the downstream signaling cascades, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, thereby suppressing cell proliferation, survival, and angiogenesis.

Conclusion

While further direct experimental validation is required, the available data on structurally similar compounds strongly suggests that this compound is a promising candidate for further investigation as an in vitro anticancer agent. Its potential mechanisms of action, including the disruption of microtubule dynamics and the inhibition of critical oncogenic signaling pathways, offer multiple avenues for therapeutic intervention. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute studies to fully elucidate the anticancer properties of this and related thiazole derivatives.

References

An In-depth Technical Guide on the Mechanism of Action of 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic Acid and its Analogs

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the mechanism of action for a class of compounds structurally related to 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid. The primary focus is on the anticancer properties of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART), which have been identified as potent inhibitors of tubulin polymerization. This document summarizes key findings, presents quantitative data, details experimental protocols, and visualizes the relevant biological pathways.

Core Mechanism of Action: Inhibition of Tubulin Polymerization

Preliminary studies on the mechanism of action for this class of thiazole derivatives indicate that their anticancer activity stems from the inhibition of tubulin polymerization.[1][2] Tubulin proteins are the fundamental building blocks of microtubules, which are essential components of the cytoskeleton involved in cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.

By interfering with tubulin polymerization, these compounds disrupt the dynamic instability of microtubules. This leads to a cascade of cellular events, including:

-

Mitotic Arrest: The inability to form a functional mitotic spindle prevents cells from progressing through mitosis, leading to cell cycle arrest, typically at the G2/M phase.

-

Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death (apoptosis), ultimately leading to the elimination of cancer cells.

This mechanism is a well-established strategy for cancer chemotherapy, with widely used drugs such as paclitaxel and vinca alkaloids also targeting tubulin.

Quantitative Data Summary

The antiproliferative activity of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) and their precursors, 2-aryl-thiazolidine-4-carboxylic acid amides (ATCAA), has been evaluated against various cancer cell lines. The data below summarizes the half-maximal inhibitory concentrations (IC50), indicating the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

| Compound Class | Cancer Cell Line | Average IC50 Range (µM) | Reference |

| ATCAA-1 Derivatives | Prostate Cancer | 0.7 - 1.0 | [1] |

| ATCAA-1 Derivatives | Melanoma | 1.8 - 2.6 | [1] |

| ATCAA-1 | Leukemia (CCRF-CEM) | 0.124 | [2] |

| ATCAA-1 | Non-Small Cell Lung Cancer (NCI-H522) | 3.81 | [2] |

| SMART Compounds | Melanoma and Prostate Cancer | Low nM to µM range | [1][2] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to elucidate the mechanism of action.

Antiproliferative Activity Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cells.

-

Cell Culture: Human cancer cell lines (e.g., prostate, melanoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Solubilization: After incubation, the MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting cell viability against compound concentration.

Tubulin Polymerization Inhibition Assay

This in vitro assay directly measures the effect of the compounds on the polymerization of purified tubulin.

-

Tubulin Preparation: Purified tubulin is obtained and kept in a polymerization buffer.

-

Reaction Initiation: The polymerization reaction is initiated by raising the temperature (e.g., to 37°C) in the presence of GTP.

-

Compound Addition: The test compounds are added to the reaction mixture at various concentrations.

-

Turbidity Measurement: The extent of tubulin polymerization is monitored by measuring the increase in turbidity (absorbance) over time at a specific wavelength (e.g., 340 nm) using a spectrophotometer.

-

Data Analysis: The inhibitory effect of the compounds is determined by comparing the rate and extent of polymerization in the presence of the compound to that of a control (e.g., DMSO). Known tubulin inhibitors (e.g., colchicine) are used as positive controls.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Tubulin Polymerization Inhibitors

The following diagram illustrates the proposed signaling cascade initiated by the inhibition of tubulin polymerization.

Caption: Proposed signaling pathway of thiazole derivatives as tubulin polymerization inhibitors.

Experimental Workflow for Mechanism of Action Studies

The logical flow of experiments to determine the mechanism of action is depicted below.

Caption: Experimental workflow for identifying and characterizing tubulin-targeting anticancer agents.

Broader Biological Activities of Thiazole Derivatives

While the primary focus of this guide is on the anticancer mechanism, it is noteworthy that the thiazole scaffold is a versatile pharmacophore present in molecules with a wide range of biological activities.[3] Other reported activities for thiazole derivatives include:

-

Anticonvulsant Properties: Some thiazole-containing compounds have shown efficacy in preclinical models of epilepsy.[3]

-

Antimicrobial Activity: The thiazole ring is a component of various antibacterial and antifungal agents.[4]

-

Cyclooxygenase (COX) Inhibition: Certain thiazole carboxamide derivatives have been investigated as inhibitors of COX enzymes, suggesting potential anti-inflammatory applications.[5]

These diverse activities highlight the rich medicinal chemistry of the thiazole nucleus and suggest that the biological effects of any given derivative are highly dependent on its specific substitution pattern.

Conclusion

References

- 1. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Structure-Activity Relationship of 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic Acid Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of a series of potent anticancer agents structurally related to 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid. The primary focus of this document is on the extensively studied class of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART), which serve as close analogs and provide significant insights into the chemical features driving biological activity. This guide details the synthetic pathways, biological evaluation methodologies, and key SAR findings to support ongoing research and development in this area.

Introduction

Thiazole-containing compounds are a cornerstone in medicinal chemistry, appearing in numerous clinically approved drugs. The 4-phenyl-1,3-thiazole scaffold, in particular, has attracted considerable attention as a privileged structure in the design of novel therapeutic agents. This guide focuses on analogs of this compound, with a specific emphasis on the well-documented "SMART" (4-substituted methoxybenzoyl-aryl-thiazoles) series of compounds. These compounds have demonstrated potent antiproliferative activity against various cancer cell lines, with some analogs exhibiting efficacy in the low nanomolar range.[1][2] The primary mechanism of action for these compounds has been identified as the inhibition of tubulin polymerization.[1][3]

Core Structure and Analogs

The core structure of the analogs discussed in this guide is characterized by a central thiazole ring, which is substituted at various positions to modulate biological activity. The SMART compounds, which form the basis of the SAR discussion, feature a methoxybenzoyl group at the 4-position and a substituted aryl group at the 2-position of the thiazole ring. The SAR is systematically explored through modifications of three key regions, designated as "A," "B," and "C" rings, and the linker connecting them.

Structure-Activity Relationship (SAR) Data

The antiproliferative activity of the SMART analogs has been evaluated against a panel of human cancer cell lines, including melanoma (A375) and prostate cancer (PC-3). The following tables summarize the key quantitative SAR data, with IC50 values representing the concentration of the compound required to inhibit cell growth by 50%.

Table 1: SAR of Modifications on the "A" and "C" Rings of SMART Analogs

| Compound | "A" Ring Substituent (R1) | "C" Ring Substituent (R2) | A375 IC50 (µM) | PC-3 IC50 (µM) |

| 8a | H | 3,4,5-trimethoxy | 0.004 | 0.005 |

| 8b | 4-F | 3,4,5-trimethoxy | 0.002 | 0.003 |

| 8c | 4-Cl | 3,4,5-trimethoxy | 0.003 | 0.004 |

| 8d | 4-Br | 3,4,5-trimethoxy | 0.004 | 0.005 |

| 8e | 4-CH3 | 3,4,5-trimethoxy | 0.002 | 0.003 |

| 8f | 4-OCH3 | 3,4,5-trimethoxy | 0.005 | 0.006 |

| 8g | 4-NH2 | 3,4,5-trimethoxy | 0.002 | 0.002 |

| 8h | 3,4-di-Cl | 3,4,5-trimethoxy | 0.006 | 0.008 |

| 8i | H | 4-methoxy | > 50 | > 50 |

| 8j | H | 3,5-dimethoxy | 0.025 | 0.031 |

| 8k | H | 4-hydroxy-3,5-dimethoxy | 0.015 | 0.018 |

Data compiled from multiple sources.[1][2]

Key SAR Insights:

-

"C" Ring: The presence of a 3,4,5-trimethoxyphenyl group on the "C" ring is crucial for high antiproliferative activity.[1] Analogs lacking this moiety (e.g., 8i) or with fewer methoxy groups (e.g., 8j) show a significant loss of potency.

-

"A" Ring: Substitutions on the "A" ring phenyl group generally lead to potent compounds. Small electron-donating groups (e.g., -CH3, -NH2) and electron-withdrawing groups (e.g., -F, -Cl) at the para-position result in compounds with low nanomolar IC50 values.[1]

-

Linker: The modification of the linker between the "B" (thiazole) and "C" rings from an amide to a carbonyl group was a key step in the development of the highly potent SMART compounds.[1]

-

"B" Ring: An unsaturated thiazole ring was found to be more favorable for activity compared to a saturated thiazolidine ring in this series.[1]

Experimental Protocols

General Synthesis of SMART Analogs

The synthesis of the SMART compounds is a multi-step process, which is outlined below.[2]

Step 1: Synthesis of (4R)-2-(substituted phenyl)-4,5-dihydro-thiazole-4-carboxylic acids (3)

-

A substituted benzonitrile (1.0 eq) is combined with L-cysteine (1.1-1.2 eq) in a mixture of methanol and a pH 6.4 phosphate buffer.

-

The reaction mixture is stirred at room temperature for several days.

-

The product is isolated and purified to yield the corresponding thiazoline carboxylic acid.

Step 2: Synthesis of Weinreb Amides (6)

-

The thiazoline carboxylic acid (3) (1.0 eq) is dissolved in a suitable solvent like DMF or CH2Cl2.

-

EDCI (1.2-1.5 eq), HOBt (1.2-1.5 eq), and N-methylmorpholine (NMM) (2.0-3.0 eq) are added, followed by N,O-dimethylhydroxylamine hydrochloride.

-

The reaction is stirred at room temperature until completion.

-

The Weinreb amide is isolated after aqueous workup and purification.

Step 3: Dehydrogenation to Thiazole Weinreb Amides (7)

-

The thiazoline Weinreb amide (6) (1.0 eq) is dissolved in CH2Cl2.

-

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5-2.0 eq) and BrCCl3 (1.2-1.5 eq) are added.

-

The mixture is stirred at room temperature.

-

The resulting thiazole Weinreb amide is purified by chromatography.

Step 4: Synthesis of Final SMART Compounds (8)

-

The substituted "C" ring aryl bromide is dissolved in anhydrous THF and cooled to -78°C.

-

n-Butyllithium is added dropwise to form the organolithium reagent.

-

A solution of the thiazole Weinreb amide (7) (0.5-0.8 eq) in anhydrous THF is added to the organolithium reagent at -78°C.

-

The reaction is stirred at low temperature and then warmed to room temperature.

-

The final product is isolated and purified by column chromatography.

In Vitro Antiproliferative Activity Assay

The antiproliferative activity of the synthesized compounds is typically determined using a standard cell viability assay, such as the MTT or SRB assay.

-

Cell Seeding: Cancer cells (e.g., A375, PC-3) are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a serial dilution) for a specified period (e.g., 48-72 hours).

-

MTT Assay:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

-

SRB Assay:

-

Cells are fixed with trichloroacetic acid (TCA).

-

The fixed cells are stained with sulforhodamine B (SRB) dye.

-

The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

-

-

Data Analysis: The absorbance is read using a microplate reader at a specific wavelength (e.g., 570 nm for MTT, 515 nm for SRB). The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Tubulin Polymerization Inhibition Assay

The effect of the compounds on tubulin polymerization can be assessed using a cell-free in vitro assay.

-

Reaction Mixture: A reaction mixture containing purified tubulin, a GTP-regeneration system, and a buffer is prepared.

-

Compound Addition: The test compound or a control vehicle is added to the reaction mixture.

-

Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.

-

Monitoring Polymerization: The increase in absorbance (turbidity) due to microtubule formation is monitored over time using a spectrophotometer at 340 nm.

-

Data Analysis: The extent of inhibition is determined by comparing the rate and extent of polymerization in the presence of the test compound to that of the control.

Mechanism of Action: Inhibition of Tubulin Polymerization

The primary mechanism of anticancer activity for the SMART compounds is the inhibition of tubulin polymerization.[1][3] By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis (programmed cell death).

Conclusion

The structure-activity relationship studies of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) have identified a class of highly potent anticancer agents. The key structural features required for optimal activity include a 3,4,5-trimethoxyphenyl "C" ring, a central thiazole "B" ring, and a variety of substituents on the "A" ring. These compounds exert their biological effect through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. The detailed synthetic protocols and biological evaluation methods presented in this guide provide a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The insights gained from the SMART series can inform the design and development of new analogs based on the this compound scaffold and related structures, with the aim of discovering novel and more effective anticancer therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery of novel 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid derivatives

An in-depth analysis of the current scientific literature reveals a significant focus on the discovery and development of derivatives from the isomeric scaffold, 2-(4-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid , rather than the 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid core. Research highlights the therapeutic potential of this class of compounds, particularly in oncology and neuroscience. This technical guide synthesizes the available data on the synthesis, biological activity, and structure-activity relationships of these promising derivatives.

Synthetic Pathways

The synthesis of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid and its derivatives typically originates from L-cysteine, which provides the foundational three-carbon and one-nitrogen backbone of the thiazole ring.

General Synthesis of the Thiazole Core

A primary route involves the reaction of L-cysteine with appropriately substituted benzonitriles or benzaldehydes. For instance, reacting L-cysteine with benzonitrile in a methanol and phosphate buffer solution yields (4R)-2-phenyl-4,5-dihydro-thiazole-4-carboxylic acid. Subsequent dehydrogenation, often achieved using agents like BrCCl₃/DBU, results in the aromatic thiazole ring.

General synthetic workflow for thiazole derivatives.

Derivatization

The primary point for diversification is the carboxylic acid group at the 4-position. Standard peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt), are used to activate the carboxylic acid. This activated intermediate is then reacted with a diverse range of amines to generate a library of amide derivatives.

Biological Activity and Therapeutic Targets

Derivatives of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid have demonstrated significant potential in two primary therapeutic areas: oncology and neuroscience.

Anticancer Activity: Tubulin Polymerization Inhibition

A series of derivatives, referred to as Substituted Methoxybenzoyl-Aryl-Thiazoles (SMART), have emerged as potent anticancer agents. These compounds were developed from a lead compound, 2-arylthiazolidine-4-carboxylic acid amide (ATCAA). The antiproliferative activity of these molecules was found to be in the low nanomolar range against melanoma and prostate cancer cell lines.

The primary mechanism of action for these SMART compounds is the inhibition of tubulin polymerization. By disrupting microtubule dynamics, which are essential for cell division, these agents induce cell cycle arrest and apoptosis in rapidly dividing cancer cells. The introduction of a carbonyl group linker and the thiazole ring significantly enhanced the cytotoxic effects compared to earlier-generation compounds.

Thiazole-Based Compounds in Drug Discovery: A Technical Guide

Executive Summary: The thiazole nucleus, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry and drug discovery.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold in a vast array of therapeutically active agents.[3][4] Thiazole-containing compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties.[5][6] Several FDA-approved drugs, such as the antiretroviral Ritonavir, the anticancer agent Dasatinib, and the antibiotic Sulfathiazole, feature this essential moiety, highlighting its clinical significance.[1][7][8][9][10] This guide provides an in-depth overview of the synthesis, mechanisms of action, and therapeutic applications of thiazole-based compounds, presenting key quantitative data, experimental protocols, and pathway visualizations for researchers in drug development.

The Thiazole Scaffold: Chemistry and Significance

The thiazole ring's aromaticity and the presence of heteroatoms create a unique electronic distribution, making it an excellent pharmacophore.[3] The nitrogen atom can act as a hydrogen bond acceptor, while the sulfur atom can engage in various non-covalent interactions, and the ring itself can participate in π-π stacking.[11] This versatility allows thiazole derivatives to bind effectively to a wide range of biological targets, including enzymes and receptors.[3]

Chemical Reactivity:

-

Protonation: The nitrogen at position 3 is basic and easily protonated.[11]

-

Deprotonation: The proton at the C2 position is acidic and can be removed by strong bases, creating a nucleophilic center for substitution.[11]

-

Electrophilic Substitution: Occurs preferentially at the C5 position, which is the most electron-rich carbon.[11]

-

Nucleophilic Substitution: The electron-deficient C2 position is susceptible to nucleophilic attack.[11]

Synthesis of Thiazole Derivatives

The construction of the thiazole ring is a well-established area of organic synthesis, with several reliable methods available to medicinal chemists.

Hantzsch Thiazole Synthesis

The most common and versatile method for synthesizing thiazoles is the Hantzsch synthesis, first reported in 1887.[2] This reaction involves the cyclocondensation of an α-halocarbonyl compound (e.g., α-haloketone) with a thioamide-containing species, such as thioamides, thioureas, or thiosemicarbazones.[2][12] The reaction is highly efficient and allows for the introduction of a wide variety of substituents at positions 2, 4, and 5 of the thiazole ring.[12]

Other Synthetic Methods

-

Cook-Heilborn Synthesis: Converts α-aminonitriles into 5-aminothiazoles using reagents like carbon disulfide or isothiocyanates.[11]

-

Microwave-Assisted Synthesis: Modern variations often employ microwave irradiation to accelerate reaction times and improve yields.[10][13]

-

Multi-Component Reactions: One-pot syntheses involving, for example, ketones, thiosemicarbazide, and an electrophile, provide an efficient route to complex thiazole derivatives.[14]

Therapeutic Applications and Mechanisms of Action

Thiazole derivatives have demonstrated efficacy in a multitude of disease areas. Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways.

Anticancer Activity

Thiazole is a prominent scaffold in oncology, found in clinically used drugs like Dasatinib and Dabrafenib.[3][15] These compounds can induce apoptosis, inhibit cell proliferation, and prevent metastasis through various mechanisms.[16][17]

Mechanism: PI3K/AKT/mTOR Pathway Inhibition The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival; its dysregulation is a hallmark of many cancers.[18] Several thiazole derivatives have been developed as potent inhibitors of key kinases in this pathway, such as PI3K and mTOR.[19][20] By blocking this pathway, these compounds can halt uncontrolled cell growth and induce apoptosis.

Other Anticancer Mechanisms:

-

Tubulin Polymerization Inhibition: Some thiazoles disrupt microtubule formation, leading to cell cycle arrest in the G2/M phase and apoptosis.[16][17]

-

Kinase Inhibition: Besides PI3K/mTOR, thiazoles can inhibit other kinases like VEGFR-2, which is crucial for angiogenesis (the formation of new blood vessels that feed tumors).[21][22]

-

Apoptosis Induction: Many thiazole derivatives trigger programmed cell death through pathways like Annexin V-FITC/PI and by activating caspases.[16][21]

Antimicrobial and Antifungal Activity

The thiazole ring is a component of the penicillin antibiotic family and is present in many synthetic antimicrobial agents.[1][23] Derivatives have shown potent activity against various bacterial strains, including S. aureus and E. coli, as well as fungal species like Candida albicans.[2][24]

Mechanism: The mechanisms can vary. For example, the antibacterial drug sulfathiazole works by inhibiting the synthesis of dihydrofolic acid, a crucial vitamin for bacterial growth.[13] Other derivatives may depolarize the cell membrane or inhibit protein and nucleic acid synthesis.[13]

Anti-inflammatory Activity

Thiazole-containing compounds like Meloxicam are used as non-steroidal anti-inflammatory drugs (NSAIDs).[11][25] Their mechanism often involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of the inflammatory response.[12]

Quantitative Biological Data

The biological activity of thiazole derivatives is quantified using various metrics, with lower values indicating higher potency.

Table 1: Anticancer Activity of Selected Thiazole Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC₅₀ (µM) | Reference(s) |

|---|---|---|---|---|

| 3b | Leukemia HL-60(TB) | Antiproliferative | Not specified, potent | [20][26] |

| 3b | PI3Kα | Kinase Inhibition | 0.086 | [26] |

| 3b | mTOR | Kinase Inhibition | 0.221 | [26] |

| 4c | MCF-7 (Breast) | MTT | 2.57 | [21] |

| 4c | HepG2 (Liver) | MTT | 7.26 | [21] |

| 6g | HepG-2 (Liver) | MTT | ~7 | [27] |

| 6g | MCF-7 (Breast) | MTT | ~4 | [27] |

| 11c | HepG-2 (Liver) | MTT | ~4 | [27] |

| 11c | MCF-7 (Breast) | MTT | ~3 | [27] |

| Compound 19 | MCF-7, U87 MG, A549, HCT116 | Antiproliferative | 0.30 - 0.45 | [19] |

| Compound 40 | Not Specified | Anticancer | 0.00042 |[16][17] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Antimicrobial Activity of Selected Thiazole Derivatives

| Compound ID | Microbial Strain | Assay Type | MIC (µM/mL or µg/mL) | Reference(s) |

|---|---|---|---|---|

| Analogue 36 | B. subtilis, S. aureus, E. coli | MIC | 3.39 - 4.11 µM/mL | [2] |

| Analogue 37 | B. subtilis, S. aureus, E. coli | MIC | 3.59 - 4.23 µM/mL | [2] |

| Compound 40 | S. aureus | MIC | 3.125 µg/mL | [3] |

| Compound 40 | B. thuringiensis | MIC | 6.25 µg/mL | [3] |

| Compound 7 | Salmonella typhimurium | MIC | 0.49 µg/mL | [24] |

| Compound 13 | Salmonella typhimurium | MIC | 0.49 µg/mL |[24] |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism.

Key Experimental Protocols

Reproducibility in drug discovery relies on detailed and accurate experimental protocols. Below are methodologies for the synthesis and evaluation of thiazole compounds.

General Protocol for Hantzsch Thiazole Synthesis

This protocol describes a typical procedure for synthesizing a 2,4-disubstituted thiazole.

-

Reactant Preparation: Dissolve equimolar amounts of the chosen α-haloketone and thioamide derivative in a suitable solvent, such as ethanol or dimethylformamide (DMF).[12][28]

-

Reaction: Reflux the mixture for a period ranging from 2 to 24 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC). For microwave-assisted synthesis, heat the mixture in a sealed vessel at a specified temperature (e.g., 130 °C) for a shorter duration (e.g., 10-20 minutes).[12]

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water. If a precipitate forms, collect it by filtration. If no solid forms, neutralize the solution with a base (e.g., sodium bicarbonate) to induce precipitation.

-

Purification: Wash the crude solid with water and then recrystallize from an appropriate solvent (e.g., ethanol) to obtain the pure thiazole derivative.

-

Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[21]

Protocol for In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[12][21]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of approximately 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[27]

-

Compound Treatment: Treat the cells with various concentrations of the synthesized thiazole compounds (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Analysis: Calculate the percentage of cell viability relative to the control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[21]

Protocol for In Vitro Kinase Inhibition Assay

This protocol provides a general method for determining the inhibitory activity of a compound against a specific kinase (e.g., PI3Kα, mTOR).[26]

-

Reaction Setup: In a 96-well plate, combine the recombinant kinase enzyme, a suitable substrate (e.g., a specific peptide or protein), and ATP in a kinase assay buffer.

-

Inhibitor Addition: Add the thiazole compound at various concentrations to the wells. Include a positive control (a known inhibitor) and a negative control (vehicle).

-

Kinase Reaction: Incubate the plate at a controlled temperature (e.g., 30 °C or room temperature) for a specified time (e.g., 30-60 minutes) to allow the kinase to phosphorylate the substrate.

-